

Application Note & Protocols: Cell-Based Assays for Measuring SIRT1 Activation by SRTCX1002

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Compound of Interest

Compound Name: SRTCX1002

Cat. No.: B611000

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Introduction

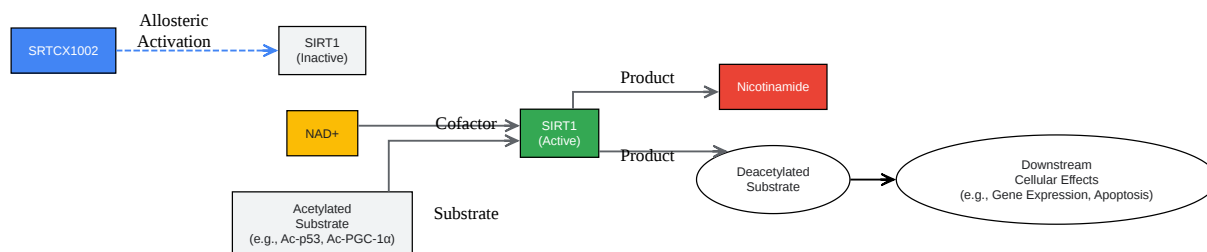
Sirtuin 1 (SIRT1) is a crucial NAD⁺-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.^{[1][2][3]} Its dysregulation has been implicated in various age-related diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.^{[2][4]} Consequently, SIRT1 has emerged as a significant therapeutic target for drug discovery, with a focus on developing small-molecule activators.^{[1][2][5]}

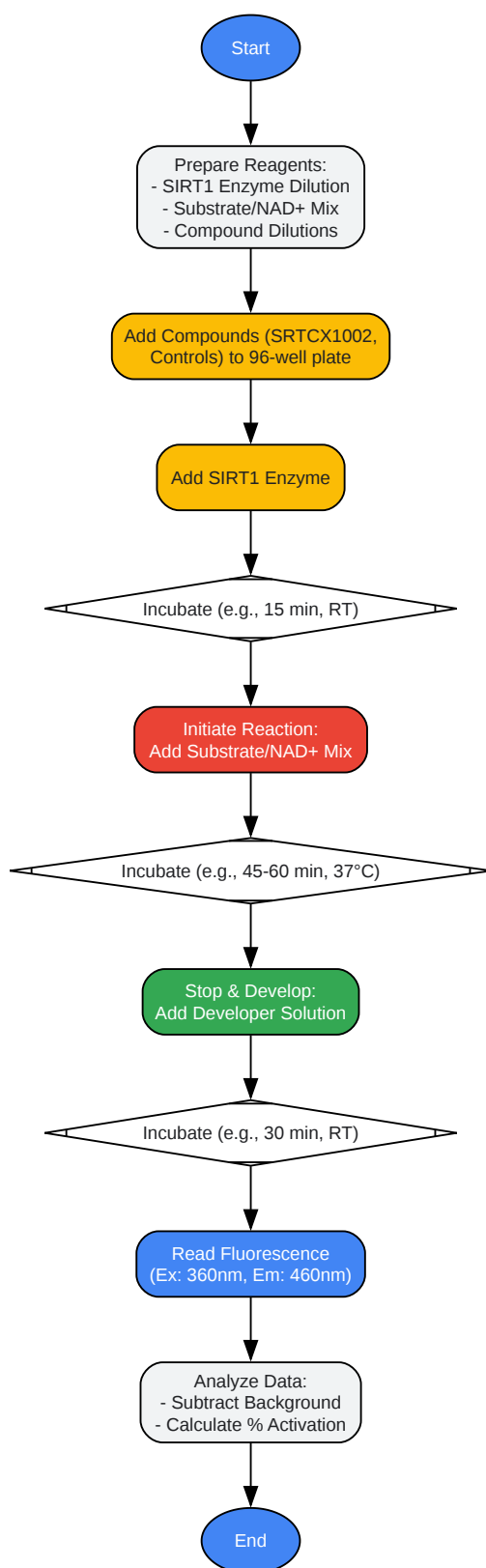
SRTCX1002 is a novel, potent, and selective small-molecule activator of SIRT1. This document provides detailed protocols for cell-based assays to characterize and quantify the activation of SIRT1 by **SRTCX1002**. The described methods include a direct enzymatic assay to measure SIRT1 deacetylase activity and a downstream cellular assay to assess the acetylation status of a key SIRT1 target, p53.

SIRT1 Signaling Pathway and SRTCX1002 Mechanism of Action

SIRT1 exerts its biological functions by deacetylating a wide range of histone and non-histone protein targets.^[6] This deacetylation activity is dependent on the presence of NAD⁺ as a

cofactor. Small-molecule activators like **SRTCX1002** are thought to act allosterically, binding to a site on the SIRT1 enzyme to enhance its affinity for its acetylated substrates, thereby increasing its catalytic efficiency.^{[1][5][7]}





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